molecular formula C10H17NO3 B063573 (R)-2-(tert-Butoxycarbonylamino)-4-pentenal CAS No. 179078-19-4

(R)-2-(tert-Butoxycarbonylamino)-4-pentenal

Cat. No. B063573
CAS RN: 179078-19-4
M. Wt: 199.25 g/mol
InChI Key: GMYPPCWLFSPQMK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(tert-Butoxycarbonylamino)-4-pentenal” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of the Boc group into the molecule. This can be achieved using various methods, such as the use of Boc anhydride or Boc2O in the presence of a base . The reaction conditions need to be carefully controlled to ensure selectivity .


Molecular Structure Analysis

The molecular structure of this compound would include a pentenal (5-carbon aldehyde) backbone, with a Boc-protected amino group at the 2-position. The “®” indicates that this compound is chiral, meaning it has a specific three-dimensional arrangement of atoms .


Chemical Reactions Analysis

The Boc group can be selectively removed (deprotected) under mild conditions using reagents like oxalyl chloride . This allows for further reactions to be carried out on the free amine .

Safety And Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. The Material Safety Data Sheet (MSDS) should be consulted for specific safety information .

Future Directions

The use of Boc-protected amines in organic synthesis is a well-established field with many applications, particularly in the synthesis of pharmaceuticals and complex natural products . Future research may focus on developing more efficient and selective methods for the introduction and removal of the Boc group .

properties

CAS RN

179078-19-4

Product Name

(R)-2-(tert-Butoxycarbonylamino)-4-pentenal

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-oxopent-4-en-2-yl]carbamate

InChI

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)/t8-/m1/s1

InChI Key

GMYPPCWLFSPQMK-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)C=O

SMILES

CC(C)(C)OC(=O)NC(CC=C)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C=O

synonyms

Carbamic acid, [(1R)-1-formyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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